5-Cyanopyridine-2-sulfonyl chloride
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Overview
Description
5-Cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C₆H₃ClN₂O₂S It is a derivative of pyridine, characterized by the presence of a cyano group at the 5-position and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Cyanopyridine-2-sulfonyl chloride can be synthesized through the oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones. This process involves the use of chlorinating agents under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidative chlorination reactions. These methods are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Cyanopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The cyano group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the nucleophilic attack on the sulfonyl chloride group.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
5-Cyanopyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-cyanopyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functional groups into target molecules. The cyano group, while less reactive, can also participate in specific reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
3-Cyanopyridine-2-sulfonyl chloride: Similar in structure but with the cyano group at the 3-position.
Pentachloropyridine: A perhalogenated pyridine derivative with broad applications in organic synthesis.
Uniqueness: 5-Cyanopyridine-2-sulfonyl chloride is unique due to the specific positioning of the cyano and sulfonyl chloride groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of specialized organic compounds and in pharmaceutical research.
Properties
IUPAC Name |
5-cyanopyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXSGYYVYLYBFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596109 |
Source
|
Record name | 5-Cyanopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174486-12-5 |
Source
|
Record name | 5-Cyanopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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